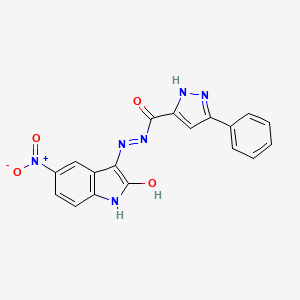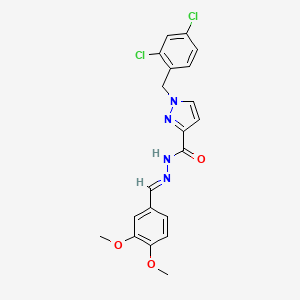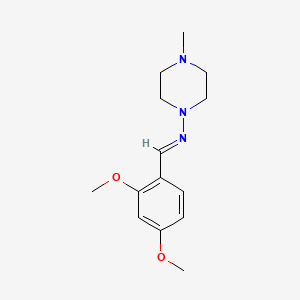![molecular formula C18H15N5O3 B3885024 N'-[1-(4-nitrophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B3885024.png)
N'-[1-(4-nitrophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide
Vue d'ensemble
Description
N'-[1-(4-nitrophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Pyrazole carbohydrazide and is a yellow crystalline powder with a molecular weight of 338.33 g/mol.
Mécanisme D'action
The mechanism of action of N'-[1-(4-nitrophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide is not fully understood. However, several studies have suggested that the compound exerts its biological effects through the modulation of various signaling pathways. For example, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects, including:
1. Inhibition of cell proliferation and induction of apoptosis in cancer cells.
2. Reduction of inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
3. Protection against oxidative stress by scavenging free radicals and inhibiting lipid peroxidation.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[1-(4-nitrophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide has several advantages and limitations for lab experiments. Some of these are listed below:
Advantages:
1. High potency: this compound exhibits high potency against cancer cells and other disease models.
2. Easy synthesis: The synthesis of this compound is relatively simple and can be carried out using standard laboratory equipment.
3. Versatility: this compound can be used in various fields of scientific research, including cancer biology, inflammation, and oxidative stress.
Limitations:
1. Limited solubility: this compound has limited solubility in water, which can make it challenging to use in certain experimental setups.
2. Lack of clinical data: Although this compound has shown promising results in preclinical studies, there is a lack of clinical data on its safety and efficacy in humans.
3. Potential toxicity: Like most chemical compounds, this compound may have potential toxic effects, which need to be carefully evaluated in future studies.
Orientations Futures
N'-[1-(4-nitrophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide has several potential future directions for scientific research. Some of these are listed below:
1. Development of novel anticancer therapies: this compound has shown potent anticancer activity in preclinical studies. Future research could focus on developing novel anticancer therapies based on this compound.
2. Evaluation of safety and efficacy in humans: Although this compound has shown promising results in preclinical studies, there is a lack of clinical data on its safety and efficacy in humans. Future studies could focus on evaluating the compound's safety and efficacy in clinical trials.
3. Identification of new biological targets: The mechanism of action of this compound is not fully understood. Future research could focus on identifying new biological targets of the compound, which could lead to the development of new therapies for various diseases.
In conclusion, this compound is a promising chemical compound that has shown potential applications in various fields of scientific research. The compound exhibits potent anticancer, anti-inflammatory, and antioxidant activity and has several advantages and limitations for lab experiments. Future research could focus on developing novel therapies based on this compound, evaluating its safety and efficacy in humans, and identifying new biological targets.
Applications De Recherche Scientifique
N'-[1-(4-nitrophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide has been extensively studied for its potential applications in various fields of scientific research. Some of the notable applications of this compound are listed below:
1. Anti-tumor activity: Several studies have demonstrated that this compound exhibits potent anti-tumor activity against various cancer cell lines. The compound induces cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
2. Anti-inflammatory activity: this compound has been shown to possess significant anti-inflammatory activity in various animal models. The compound inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
3. Antioxidant activity: this compound exhibits potent antioxidant activity, which makes it a potential candidate for the development of antioxidant-based therapies.
Propriétés
IUPAC Name |
N-[(E)-1-(4-nitrophenyl)ethylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c1-12(13-7-9-15(10-8-13)23(25)26)19-22-18(24)17-11-16(20-21-17)14-5-3-2-4-6-14/h2-11H,1H3,(H,20,21)(H,22,24)/b19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEGPGLWOIRFDY-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=CC=C2)/C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,3-dimethylphenoxy)-N'-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]acetohydrazide](/img/structure/B3884951.png)
![4-[(2-fluorobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B3884956.png)

![8-{[3-(4-morpholinyl)-4-nitrophenyl]thio}quinoline](/img/structure/B3884972.png)
![N-(4-methoxy-2-methylphenyl)-3-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B3884979.png)
![3-isopropyl-1-methyl-N-{2-[(2-oxopyrrolidin-1-yl)methyl]benzyl}-1H-pyrazole-5-carboxamide](/img/structure/B3884982.png)

![4-ethyl-5-{1-[4-(1H-pyrazol-1-ylmethyl)benzyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3884987.png)

![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-2-(2-furylmethyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B3885008.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B3885009.png)
![N'-(2-methoxybenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B3885015.png)
![N'-[4-(dimethylamino)benzylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B3885030.png)
